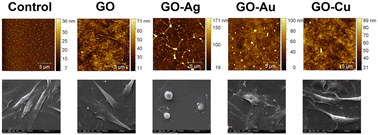Nanostructured graphene oxide enriched with metallic nanoparticles as a biointerface to enhance cell adhesion through mechanosensory modifications
Nanoscale Pub Date: 2023-11-17 DOI: 10.1039/D3NR03581F
Abstract
Nanostructuring is a process involving surface manipulation at the nanometric level, which improves the mechanical and biological properties of biomaterials. Specifically, it affects the mechanotransductive perception of the microenvironment of cells. Mechanical force conversion into an electrical or chemical signal contributes to the induction of a specific cellular response. The relationship between the cells and growth surface induces a biointerface-modifying cytophysiology and consequently a therapeutic effect. In this study, we present the fabrication of graphene oxide (GO)-based nanofilms decorated with metallic nanoparticles (NPs) as potential coatings for biomaterials. Our investigation showed the effect of decorating GO with metallic NPs for the modification of the physicochemical properties of nanostructures in the form of nanoflakes and nanofilms. A comprehensive biocompatibility screening panel revealed no disturbance in the metabolic activity of human fibroblasts (HFFF2) and bone marrow stroma cells (HS-5) cultivated on the GO nanofilms decorated with gold and copper NPs, whereas a significant cytotoxic effect of the GO nanocomplex decorated with silver NPs was demonstrated. The GO nanofilm decorated with gold NPs beneficially managed early cell adhesion as a result of the transient upregulation of α1β5 integrin expression, acceleration of cellspreading, and formation of elongated filopodia. Additionally, the cells, sensing the substrate derived from the nanocomplex enriched with gold NPs, showed reduced elasticity and altered levels of vimentin expression. In the future, GO nanocomplexes decorated with gold NPs can be incorporated in the structure of architecturally designed biomimetic biomaterials as biocompatible nanostructuring agents with proadhesive properties.


Recommended Literature
- [1] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [2] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†
- [3] Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†
- [4] In situ detection of Bacillus anthracis spores using fully submersible, self-exciting, self-sensing PMN-PT/Sn piezoelectric microcantilevers†
- [5] Photolysis of 2,3-diphenylcycloprop-2-enecarboxylic acid azide and its homologue
- [6] Bacteriological, physiological, etc.
- [7] Green thin film for stable electrical switching in a low-cost washable memory device: proof of concept†
- [8] An amperometric cholesterol biosensor with excellent sensitivity and limit of detection based on an enzyme-immobilized microtubular ZnO@ZnS heterostructure†
- [9] Site-selective immobilisation of functional enzymes on to polystyrene nanoparticles†‡
- [10] Front cover

Journal Name:Nanoscale
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 185056-83-1
-
CAS no.: 19542-54-2
-
CAS no.: 14919-36-9









